molecular formula C23H21N3O5S2 B2382251 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 895441-04-0

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2382251
CAS No.: 895441-04-0
M. Wt: 483.56
InChI Key: PWVBPJCEUSACDQ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxybenzo[d]thiazole and 4-methylphenylsulfonyl chloride. The key steps may involve:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The reaction of 4-methylphenylsulfonyl chloride with an amine group to form the sulfonamide linkage.

    Coupling Reactions: The final coupling of the benzothiazole core with the sulfonamide intermediate under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
  • N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide

Uniqueness

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is unique due to its specific substitution pattern on the benzothiazole and benzamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-14-8-10-15(11-9-14)33(28,29)26-17-7-5-4-6-16(17)22(27)25-23-24-18-12-19(30-2)20(31-3)13-21(18)32-23/h4-13,26H,1-3H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVBPJCEUSACDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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